molecular formula C7H8N2O B572055 6-Amino-5-methylnicotinaldehyde CAS No. 1288989-75-2

6-Amino-5-methylnicotinaldehyde

Cat. No.: B572055
CAS No.: 1288989-75-2
M. Wt: 136.154
InChI Key: WPQPRWXWDQXSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-methylnicotinaldehyde is a substituted pyridine derivative featuring an amino group at position 6, a methyl group at position 5, and an aldehyde functional group on the nicotinaldehyde backbone. The aldehyde group renders it reactive, suitable for forming Schiff bases or serving as a precursor in heterocyclic chemistry.

Properties

CAS No.

1288989-75-2

Molecular Formula

C7H8N2O

Molecular Weight

136.154

IUPAC Name

6-amino-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3,(H2,8,9)

InChI Key

WPQPRWXWDQXSBT-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1N)C=O

Synonyms

6-aMino-5-Methylnicotinaldehyde

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 6-Amino-5-methylnicotinaldehyde with structurally related pyridine derivatives, focusing on molecular properties, applications, and safety profiles.

Chemical Structures and Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Primary Uses
This compound Not available Not available Not available 6-NH₂, 5-CH₃, 3-CHO Presumed: Pharmaceutical intermediate
2-Amino-6-methylnicotinonitrile C₇H₇N₃ 133.15 84647-20-1 2-NH₂, 6-CH₃, 3-CN Laboratory chemical, synthetic intermediate
6-Amino-5-nitropyridin-2-one C₅H₄N₃O₃ 169.11 211555-30-5 6-NH₂, 5-NO₂, 2-ketone Lab chemical, substance manufacturing
Ethyl 2-hydroxy-5-nitronicotinate C₈H₈N₂O₅ 212.16 156896-54-7 2-OH, 5-NO₂, ethyl ester Research applications
5-Acetylnicotinaldehyde C₈H₇NO₂ 149.15 1108724-35-1 5-acetyl, 3-CHO Specialty chemical (1 supplier)
6-Ethoxy-5-methylnicotinaldehyde Not available Not available Not available 6-OCH₂CH₃, 5-CH₃, 3-CHO Presumed: Agrochemical intermediate
Key Observations:
  • Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro in 6-Amino-5-nitropyridin-2-one ) increases reactivity for electrophilic substitution, while electron-donating groups (e.g., methyl in 2-Amino-6-methylnicotinonitrile ) enhance stability.
  • Functional Groups: Aldehyde-containing compounds (e.g., 5-Acetylnicotinaldehyde ) are pivotal in condensation reactions, whereas nitriles (e.g., 2-Amino-6-methylnicotinonitrile ) serve as precursors for carboxylic acids or amines.

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